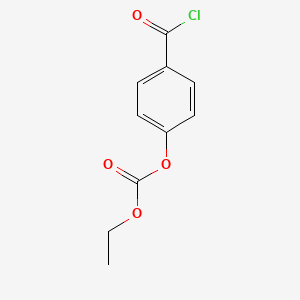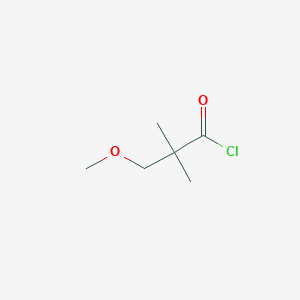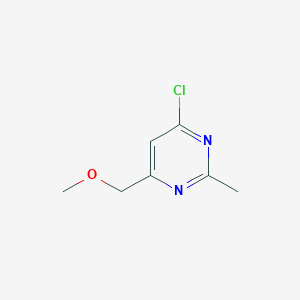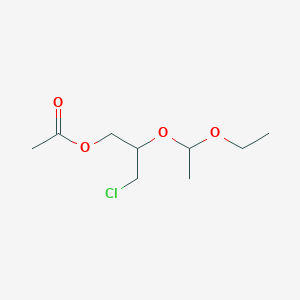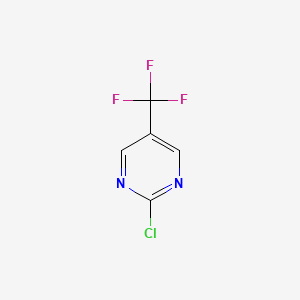
2-Cloro-5-(trifluorometil)pirimidina
Descripción general
Descripción
2-Chloro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It has the empirical formula C5H2ClF3N2 and a molecular weight of 182.53 . The systematic name for this compound is 2-Chloro-5-(trifluoromethyl)pyrimidine .
Synthesis Analysis
The synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-5-trifluoromethylpyridine with ferric chloride . The reaction is carried out at a temperature of 150-170 °C for 18 hours .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)pyrimidine is represented by the SMILES string FC(F)(F)c1cnc(Cl)nc1 . The InChI string for this compound is InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H .Chemical Reactions Analysis
The chloride in 2-Chloro-5-(trifluoromethyl)pyrimidine can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)pyrimidine is a solid with a melting point of 48-52 °C . It has a density of 1.5±0.1 g/cm3 and a boiling point of 222.1±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Síntesis Química
“2-Cloro-5-(trifluorometil)pirimidina” es un intermedio clave en la síntesis de varios compuestos orgánicos . Se puede obtener con buen rendimiento a través de una simple reacción de un solo paso . Esto lo convierte en un componente valioso en el campo de la síntesis química.
Aplicaciones Agroquímicas
Los derivados de trifluorometilpiridina (TFMP), que incluyen “this compound”, se utilizan ampliamente en la industria agroquímica . El fluazifop-butilo fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de TFMP también se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen el grupo TFMP han recibido la aprobación de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Materiales Funcionales
El desarrollo de productos químicos orgánicos fluorados, incluida “this compound”, se está convirtiendo en un tema de investigación cada vez más importante . Estos compuestos tienen propiedades físicas y actividades biológicas únicas, lo que los hace útiles en el desarrollo de materiales funcionales .
Investigación de Interacciones Interfaciales
“this compound” se puede utilizar para investigar el efecto de las sustituciones químicas en las interacciones interfaciales de las pirimidinas con la fase estacionaria cromatográfica de membrana artificial inmovilizada (IAM) que imita los fosfolípidos .
Aplicaciones Futuras
Dadas las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas del grupo piridina, se espera que se descubran muchas aplicaciones novedosas de “this compound” en el futuro .
Mecanismo De Acción
Target of Action
Molecules with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It is known that trifluoromethylated compounds can interact with their targets via key hydrogen bonding interactions .
Result of Action
It is known that trifluoromethylated compounds can enhance drug potency .
Safety and Hazards
2-Chloro-5-(trifluoromethyl)pyrimidine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCYTQLXAIDJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536599 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69034-12-4 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)

